Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate
Overview
Description
Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate is a synthetic organic compound that belongs to the furan family. This compound is characterized by its complex structure, which includes a furan ring substituted with various functional groups such as carbamoyl, chloroacetamido, and ester groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the furan derivative with an isocyanate under mild conditions.
Chloroacetamido Substitution: The chloroacetamido group is typically introduced by reacting the furan derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carbamoyl and chloroacetamido groups, potentially converting them to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-diones and other oxidized derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate involves its interaction with various molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The carbamoyl group may interact with enzymes, altering their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate can be compared with other furan derivatives such as:
Ethyl 4-carbamoyl-2-methylfuran-3-carboxylate: Lacks the chloroacetamido group, resulting in different reactivity and biological activity.
Ethyl 5-(2-chloroacetamido)-2-methylfuran-3-carboxylate: Lacks the carbamoyl group, affecting its interaction with biological targets.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-carbamoyl-5-[(2-chloroacetyl)amino]-2-methylfuran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c1-3-18-11(17)7-5(2)19-10(8(7)9(13)16)14-6(15)4-12/h3-4H2,1-2H3,(H2,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFLJWNRFMTFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)N)NC(=O)CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140324 | |
Record name | Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874754-21-9 | |
Record name | Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874754-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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